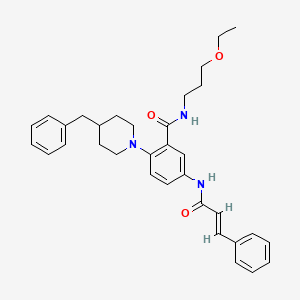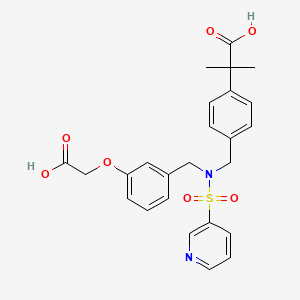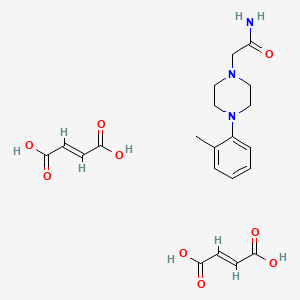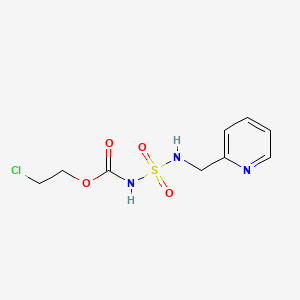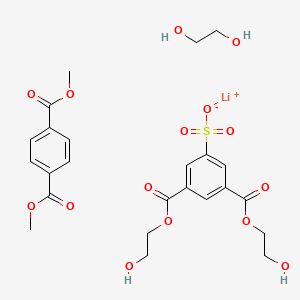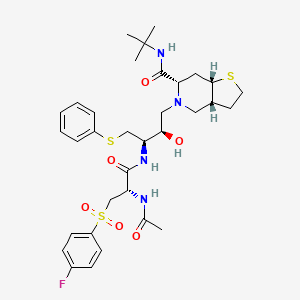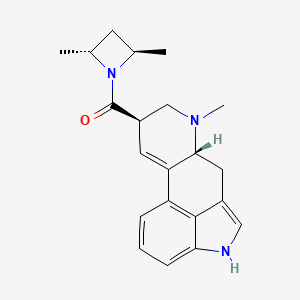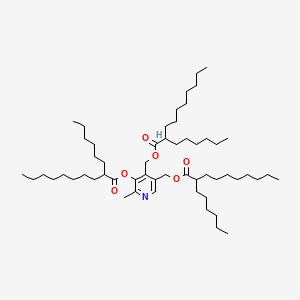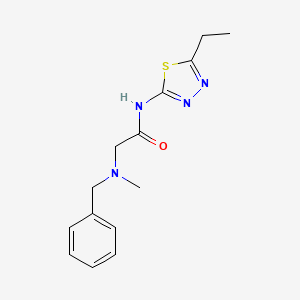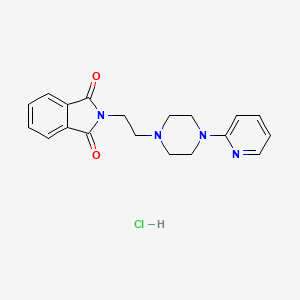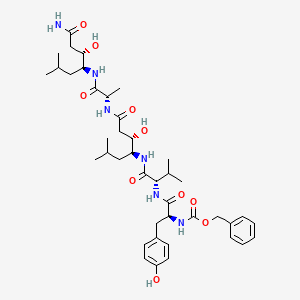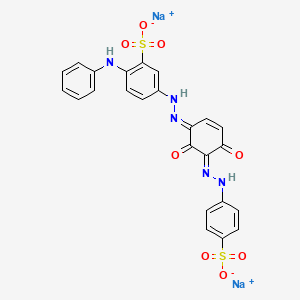
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate is a synthetic azo dye. It is known for its vibrant color and is used in various industrial applications, including textiles, food, and cosmetics. This compound is characterized by its complex molecular structure, which includes multiple azo groups and sulfonate functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with resorcinol to form an intermediate azo compound.
Second Diazotization and Coupling: This intermediate undergoes a second diazotization and is coupled with 2-phenylaminobenzenesulfonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the breakdown of azo groups.
Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles, depending on the desired substitution.
Major Products
Oxidation: Breakdown products include smaller aromatic compounds.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Various substituted azo compounds.
Wissenschaftliche Forschungsanwendungen
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the food industry as a colorant.
Wirkmechanismus
The mechanism of action of Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate involves its interaction with molecular targets through its azo groups and sulfonate functionalities. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their color or stability. The compound’s ability to form stable complexes with various substrates is key to its effectiveness in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate
- Disodium 4-((2-hydroxy-3-nitrophenyl)azo)benzenesulphonate
- Disodium 4-((2,4-dihydroxy-5-methylphenyl)azo)benzenesulphonate
Uniqueness
Disodium 5-((2,4-dihydroxy-3-((4-sulphonatophenyl)azo)phenyl)azo)-2-(phenylamino)benzenesulphonate is unique due to its complex structure, which includes multiple azo groups and sulfonate functionalities. This complexity allows it to participate in a wide range of chemical reactions and form stable complexes with various substrates, making it highly versatile in its applications.
Eigenschaften
CAS-Nummer |
6416-67-7 |
|---|---|
Molekularformel |
C24H17N5Na2O8S2 |
Molekulargewicht |
613.5 g/mol |
IUPAC-Name |
disodium;2-anilino-5-[(2E)-2-[(5E)-4,6-dioxo-5-[(4-sulfonatophenyl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C24H19N5O8S2.2Na/c30-21-13-12-20(24(31)23(21)29-26-16-6-9-18(10-7-16)38(32,33)34)28-27-17-8-11-19(22(14-17)39(35,36)37)25-15-4-2-1-3-5-15;;/h1-14,25-27H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b28-20+,29-23+;; |
InChI-Schlüssel |
SUUQRZUQUHGSIZ-IKIWULDWSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N/N=C/3\C=CC(=O)/C(=N\NC4=CC=C(C=C4)S(=O)(=O)[O-])/C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=NNC4=CC=C(C=C4)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


